molecular formula C13H12N2 B15070139 1-(2,5-Dihydro-1H-pyrrol-3-yl)isoquinoline CAS No. 918871-86-0

1-(2,5-Dihydro-1H-pyrrol-3-yl)isoquinoline

Cat. No.: B15070139
CAS No.: 918871-86-0
M. Wt: 196.25 g/mol
InChI Key: UKGRZPYGEFVONX-UHFFFAOYSA-N
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Description

1-(2,2,5-Dihydro-1H-pyrrol-3-yl)isoquinoline is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a fused structure combining an isoquinoline moiety, a privileged structure in many natural alkaloids, with a partially saturated pyrrole ring . While specific biological data for this precise compound is not fully established in the current literature, its core structure is closely related to the pyrrolo[2,1-a]isoquinoline scaffold found in a class of potent bioactive marine alkaloids known as lamellarins . Lamellarins and their synthetic analogs have been extensively documented as compelling molecules with remarkably potent cytotoxic activity and function as topoisomerase inhibitors . They represent promising lead compounds for cancer therapy due to their potent inhibition of Topoisomerase I (Topo-I) and their ability to induce apoptosis through mitochondria-mediated pathways . Consequently, 1-(2,5-Dihydro-1H-pyrrol-3-yl)isoquinoline serves as a versatile synthetic intermediate and a key scaffold for researchers developing novel anti-cancer agents, probing structure-activity relationships (SAR), and investigating multi-drug resistance (MDR) reversal activity . The structural motif is also highly valued in organic synthesis for the development of complex alkaloid-like compounds . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

918871-86-0

Molecular Formula

C13H12N2

Molecular Weight

196.25 g/mol

IUPAC Name

1-(2,5-dihydro-1H-pyrrol-3-yl)isoquinoline

InChI

InChI=1S/C13H12N2/c1-2-4-12-10(3-1)6-8-15-13(12)11-5-7-14-9-11/h1-6,8,14H,7,9H2

InChI Key

UKGRZPYGEFVONX-UHFFFAOYSA-N

Canonical SMILES

C1C=C(CN1)C2=NC=CC3=CC=CC=C32

Origin of Product

United States

Synthetic Methodologies for 1 2,5 Dihydro 1h Pyrrol 3 Yl Isoquinoline and Analogous Pyrroloisoquinoline Systems

Foundational Synthetic Strategies for Isoquinoline (B145761) Core Construction

The isoquinoline framework is a ubiquitous structural motif in natural products and pharmacologically active compounds. Its synthesis has been a subject of extensive research, leading to the development of both classical and modern methodologies.

Classical Cyclization Reactions (e.g., Bischler-Napieralski, Pictet-Spengler)

Two of the most historically significant and enduring methods for the synthesis of isoquinoline derivatives are the Bischler-Napieralski and Pictet-Spengler reactions.

The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides. bartleby.com This reaction is typically promoted by a dehydrating agent in acidic conditions, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). bartleby.comnih.gov The resulting 3,4-dihydroisoquinoline (B110456) can then be dehydrogenated to the corresponding aromatic isoquinoline. nih.gov The reaction mechanism is understood to proceed via an electrophilic aromatic substitution, and it is most effective when the aromatic ring is activated with electron-donating groups. acs.org

The Pictet-Spengler reaction provides a pathway to tetrahydroisoquinolines by the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. atlanchimpharma.comnih.gov This reaction is a special case of the Mannich reaction and is driven by the formation of an electrophilic iminium ion that undergoes intramolecular cyclization. nih.gov The reaction conditions can be quite mild, particularly when the aryl ring is electron-rich. nih.gov The resulting tetrahydroisoquinoline can be subsequently oxidized to furnish the fully aromatic isoquinoline core.

Modern Approaches to Substituted Isoquinolines

While classical methods remain valuable, the demand for more complex and diversely substituted isoquinolines has spurred the development of modern synthetic techniques. These approaches often utilize transition-metal catalysis and offer greater functional group tolerance and regioselectivity.

One versatile method involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. nih.gov This reaction forms eneamido anion intermediates that can be trapped in situ with various electrophiles, leading to a wide array of highly substituted isoquinolines in a single operation. nih.gov This convergent strategy allows for the assembly of up to four components in one pot, providing rapid access to complex isoquinoline structures. harvard.edu

Other modern strategies include palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, which enable the introduction of various substituents onto a pre-formed isoquinoline or isoquinoline precursor. wikipedia.orgorganic-chemistry.orglibretexts.org For instance, the Suzuki coupling of a halo-isoquinoline with a boronic acid is a powerful tool for forming carbon-carbon bonds at specific positions of the isoquinoline ring. mdpi.comnih.gov

Strategies for the Construction of Pyrrole-Isoquinoline Conjugates

The direct linkage of a pyrrole (B145914) ring to the C1-position of an isoquinoline core, as in 1-(2,5-Dihydro-1H-pyrrol-3-yl)isoquinoline, presents a distinct synthetic challenge compared to the more commonly synthesized fused pyrrolo[2,1-a]isoquinoline (B1256269) systems. nih.govnih.gov The strategies for creating this C-C bond often rely on multicomponent reactions and advanced catalytic systems.

Multicomponent Reaction Approaches for Pyrrole-Isoquinoline Linkages

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. These reactions are particularly well-suited for the construction of complex heterocyclic systems.

A significant breakthrough in the synthesis of 1-(pyrrol-3-yl)isoquinoline analogues was a silver triflate (AgOTf)-catalyzed one-pot, three-component reaction. researchgate.net This method involves the reaction of a 2-alkynylbenzaldehyde, an amine, and a pyrrole to construct 1-(1H-pyrrol-3-yl)-1,2-dihydroisoquinoline derivatives. researchgate.net The silver catalyst is believed to activate the alkyne, facilitating a nucleophilic attack and subsequent cyclization to form the dihydroisoquinoline ring, while simultaneously incorporating the pyrrole nucleophile at the C1 position. researchgate.net Although this method yields a 1,2-dihydroisoquinoline (B1215523) with an aromatic pyrrole, subsequent chemical modifications, such as oxidation of the dihydroisoquinoline and reduction of the pyrrole, could potentially lead to the target compound.

The following table summarizes the results of a AgOTf-catalyzed three-component synthesis of 1-(1H-pyrrol-3-yl)-1,2-dihydroisoquinoline derivatives. researchgate.net

EntryR¹ (on Amine)R² (on Alkyne)R³ (on Pyrrole)ProductYield (%)
1BnPhH2-benzyl-1-(1H-pyrrol-3-yl)-4-phenyl-1,2-dihydroisoquinoline85
24-MeOC₆H₄CH₂PhH2-(4-methoxybenzyl)-1-(1H-pyrrol-3-yl)-4-phenyl-1,2-dihydroisoquinoline82
3AllylPhH2-allyl-1-(1H-pyrrol-3-yl)-4-phenyl-1,2-dihydroisoquinoline78
4Bn4-MeC₆H₄H2-benzyl-1-(1H-pyrrol-3-yl)-4-(p-tolyl)-1,2-dihydroisoquinoline84
5Bn4-FC₆H₄H2-benzyl-1-(1H-pyrrol-3-yl)-4-(4-fluorophenyl)-1,2-dihydroisoquinoline80
6BnPhMe2-benzyl-1-(1-methyl-1H-pyrrol-3-yl)-4-phenyl-1,2-dihydroisoquinoline88

Data sourced from a study on AgOTf-catalyzed one-pot reactions. researchgate.net

Domino and tandem reactions offer an elegant and atom-economical approach to complex molecules by combining multiple bond-forming events in a single sequence without isolating intermediates. While direct examples for the synthesis of 1-(pyrrol-3-yl)isoquinoline via these processes are not abundant, the principles are widely applied in the synthesis of related fused systems like pyrrolo[2,1-a]isoquinolines.

For instance, domino reactions involving 1-aroyl-3,4-dihydroisoquinolines with various Michael acceptors have been developed to synthesize 5,6-dihydropyrrolo[2,1-a]isoquinolines. nih.gov These reactions proceed through a sequence of steps that form both C-C and C-N bonds in a controlled manner. nih.gov Similarly, cascade reactions involving the formal [3+2]-cycloaddition of isoquinolinium ylides with push-pull nitro heterocycles have been used to construct the pyrrolo[2,1-a]isoquinoline scaffold. nih.gov These methodologies highlight the power of tandem processes in building complex nitrogen-containing heterocyclic systems.

The following table presents examples of pyrrolo[2,1-a]isoquinoline synthesis via a three-component 1,3-dipolar cycloaddition reaction. nih.gov

EntryR¹ (on Bromoacetophenone)R² (on Alkyne)ProductYield (%)
14-MeCOMe1-Acetyl-3-(4-methylbenzoyl)-pyrrolo[2,1-a]isoquinoline71
24-OMeCOMe1-Acetyl-3-(4-methoxybenzoyl)-pyrrolo[2,1-a]isoquinoline68
33,4-(OMe)₂COMe1-Acetyl-3-(3,4-dimethoxybenzoyl)-pyrrolo[2,1-a]isoquinoline65
42-ClCO₂MeMethyl 3-(2-chlorobenzoyl)-pyrrolo[2,1-a]isoquinoline-1-carboxylate60
52-NaphthylCO₂EtEthyl 3-(2-naphthoyl)-pyrrolo[2,1-a]isoquinoline-1-carboxylate67
64-FCO₂EtEthyl 3-(4-fluorobenzoyl)-pyrrolo[2,1-a]isoquinoline-1-carboxylate65

Data adapted from a study on multicomponent reactions for pyrrolo[2,1-a]isoquinoline synthesis. nih.gov

One-Pot Synthetic Procedures for Dihydropyrrole-Isoquinoline Derivatives

One-pot multicomponent reactions represent an efficient and atom-economical approach for the synthesis of complex molecular architectures from simple starting materials in a single operation. In the context of dihydropyrrole-isoquinoline derivatives, several notable one-pot strategies have been developed for analogous systems, which could be adapted for the synthesis of the target compound.

A prevalent method involves the 1,3-dipolar cycloaddition of isoquinolinium ylides with appropriate dipolarophiles. For instance, a four-component reaction between isoquinoline, a halogenated methylene (B1212753) compound, an aromatic aldehyde, and cyanoacetamide can yield tetrahydropyrrolo[2,1-a]isoquinolines. Subsequent selective oxidation can then lead to the corresponding dihydropyrrolo[2,1-a]isoquinoline derivatives. bartleby.com This strategy highlights the utility of generating the key isoquinolinium ylide in situ, which then undergoes cycloaddition to construct the pyrrole ring.

Another versatile one-pot approach is the three-component domino reaction. For example, the reaction of 1-aroyl-3,4-dihydroisoquinolines with dimethyl acetylenedicarboxylate (B1228247) and various CH-acids under microwave irradiation provides a direct route to C3-substituted 5,6-dihydropyrrolo[2,1-a]isoquinolines. researchgate.net This method is advantageous for creating a library of functionalized derivatives.

Furthermore, an oxidation/annulation sequence has been successfully employed for the one-pot synthesis of substituted pyrrolo[2,1-a]isoquinolines. This reaction between 2-isocyanoacetates and 2-(3,4-dihydroisoquinolin-2(1H)-yl)malononitriles proceeds in moderate to good yields, demonstrating a highly effective pathway to this scaffold. nih.gov

These one-pot methodologies, summarized in the table below, offer efficient access to the core structure and its derivatives, often with the benefit of procedural simplicity and reduced waste generation.

One-Pot Methodology Reactants Product Type Key Features
Four-Component ReactionIsoquinoline, Halogenated Methylene Compound, Aromatic Aldehyde, CyanoacetamideTetrahydropyrrolo[2,1-a]isoquinolinesIn situ generation of isoquinolinium ylide, subsequent oxidation to dihydropyrrole. bartleby.com
Three-Component Domino Reaction1-Aroyl-3,4-dihydroisoquinolines, Dimethyl Acetylenedicarboxylate, CH-AcidsC3-Substituted 5,6-dihydropyrrolo[2,1-a]isoquinolinesMicrowave-assisted, rapid access to functionalized derivatives. researchgate.net
Oxidation/Annulation Sequence2-Isocyanoacetates, 2-(3,4-Dihydroisoquinolin-2(1H)-yl)malononitrilesSubstituted Pyrrolo[2,1-a]isoquinolinesEffective for building the fused pyrroloisoquinoline system. nih.gov

Stereocontrolled Synthesis of Pyrroloisoquinoline Scaffolds

The control of stereochemistry is crucial in the synthesis of biologically active molecules. For pyrroloisoquinoline scaffolds, several stereocontrolled methods have been reported, primarily focusing on controlling the stereocenters within the pyrrolidine (B122466) or dihydropyrrole ring.

One powerful approach is the asymmetric 1,3-dipolar cycloaddition reaction. The use of a chiral catalyst allows for the enantioselective formation of new stereocenters during the construction of the pyrrolidine ring. While specific examples for this compound are not abundant, the principle has been demonstrated in related systems. For instance, the heterogeneous catalytic hydrogenation of highly substituted pyrroles can be fully reduced with excellent diastereoselectivity, affording functionalized pyrrolidines with up to four new stereocenters. nih.gov This suggests that a chiral auxiliary or catalyst could direct the stereochemical outcome of the reduction of a pyrrole precursor to a dihydropyrrole.

The following table summarizes a key approach to stereocontrolled synthesis in related systems:

Stereocontrol Method Key Transformation Stereochemical Outcome Example System
Catalytic HydrogenationReduction of substituted pyrrolesDiastereoselective formation of pyrrolidinesHighly substituted pyrrole systems nih.gov

Methodologies for Structural Diversification of the this compound Framework

Once the core this compound scaffold is assembled, its structural diversification can be achieved by functionalizing either the pyrrole moiety or the isoquinoline core. This allows for the synthesis of a wide range of analogs with potentially varied biological activities.

Functionalization at the Pyrrole Moiety

The 2,5-dihydropyrrole ring offers several positions for functionalization. The nitrogen atom can be a site for N-acylation or N-alkylation, introducing a variety of substituents. Direct C-H functionalization of the pyrrole ring is also a viable strategy.

For instance, Claisen-Schmidt condensation has been used to introduce chalcone (B49325) moieties onto a dihydropyrrolo[2,1-a]isoquinoline system. This reaction typically involves the condensation of an acetyl-substituted pyrroloisoquinoline with an aryl aldehyde. nih.gov This demonstrates the feasibility of functionalizing the pyrrole ring at a carbon atom.

The table below outlines a method for functionalizing the pyrrole moiety:

Functionalization Strategy Reaction Type Position of Functionalization Example Reagents
Introduction of ChalconesClaisen-Schmidt CondensationCarbon atom on the pyrrole ringAcetyl-substituted pyrroloisoquinoline, Aryl aldehydes nih.gov

Functionalization at the Isoquinoline Core

The isoquinoline core of the molecule can be functionalized through various aromatic substitution reactions. The reactivity of the isoquinoline ring is well-established, with electrophilic and nucleophilic substitutions occurring at predictable positions.

Electrophilic Substitution: Electrophilic substitution reactions on the isoquinoline ring typically occur on the benzene (B151609) ring portion, which is more electron-rich than the pyridine (B92270) ring. The preferred positions for substitution are C5 and C8. youtube.comquimicaorganica.org This is due to the greater stability of the Wheland intermediates formed during the reaction. quimicaorganica.org

Nucleophilic Substitution: Nucleophilic substitution reactions, on the other hand, preferentially occur on the electron-deficient pyridine ring, primarily at the C1 and C3 positions. youtube.com The presence of the nitrogen atom makes these positions susceptible to attack by nucleophiles. The introduction of substituents can significantly influence the reactivity of the isoquinoline core. Electron-donating groups can enhance the nucleophilicity of the molecule, while electron-withdrawing groups can decrease it. amerigoscientific.com

A summary of the reactivity of the isoquinoline core is presented below:

Reaction Type Preferred Position(s) Rationale
Electrophilic SubstitutionC5 and C8More electron-rich benzene ring; stability of the reaction intermediate. youtube.comquimicaorganica.org
Nucleophilic SubstitutionC1 and C3Electron-deficient pyridine ring. youtube.com

Computational and Theoretical Approaches in the Study of 1 2,5 Dihydro 1h Pyrrol 3 Yl Isoquinoline

In Silico Modeling of Molecular Interactions

In silico modeling plays a crucial role in understanding how 1-(2,5-Dihydro-1H-pyrrol-3-yl)isoquinoline might interact with biological targets. These methods provide a microscopic view of the potential binding modes and the energetics of these interactions.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies can elucidate its potential binding modes within the active site of a protein. For instance, in studies of related pyrrolo[2,1-a]isoquinoline (B1256269) derivatives, molecular docking has been employed to investigate their anti-tuberculosis properties by examining their interactions with enzymes like ACP reductase. rsc.org These studies often reveal key interactions such as hydrogen bonding and hydrophobic interactions that are crucial for binding affinity.

Table 1: Illustrative Molecular Docking and Dynamics Data for Structurally Related Compounds

Compound Class Target Protein Key Interactions Observed MD Simulation Stability
Pyrrolo[2,1-a]isoquinoline ACP Reductase Hydrogen bonding, Hydrophobic interactions Stable complex formation

This table is illustrative and based on findings for structurally related compounds.

Pharmacophore modeling is a method used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model for this compound would define the key features, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers, that are likely necessary for its interaction with a biological target. For example, pharmacophore models for pyrrole-indoline-2-ones as kinase inhibitors have been developed, often featuring a combination of hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, and aromatic rings. ijrpr.com Such models are instrumental in virtual screening campaigns to identify new compounds with similar biological activities. ijrpr.com

A hypothetical pharmacophore model for this compound could include features from both the isoquinoline (B145761) and dihydropyrrole rings, such as the aromatic nature of the isoquinoline and the hydrogen bonding potential of the pyrroline (B1223166) nitrogen.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to analyze the electronic structure of molecules. These calculations can provide valuable information about the distribution of electrons, molecular orbital energies, and the electrostatic potential of this compound.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy gap between the HOMO and LUMO can indicate the molecule's stability and reactivity. For quinoline (B57606) derivatives, DFT calculations have been used to determine these frontier molecular orbitals and to understand their electronic transitions. scirp.org

The Molecular Electrostatic Potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for understanding non-covalent interactions with biological targets. researchgate.net

Table 2: Representative Quantum Chemical Properties of Related Heterocyclic Compounds

Property Description Typical Findings for Quinoline Derivatives
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability. Influenced by substituents on the quinoline ring.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. Influenced by substituents on the quinoline ring.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; relates to chemical reactivity and stability. Varies with structural modifications.

This table is illustrative and based on general findings for related heterocyclic compounds.

Predictive ADMET Modeling (excluding actual toxicity/safety profiles)

Predictive Absorption, Distribution, Metabolism, and Excretion (ADMET) modeling is a computational approach to estimate the pharmacokinetic properties of a compound. These in silico predictions are crucial in the early stages of drug discovery to assess the drug-likeness of a molecule. researchgate.netresearchgate.net

For this compound, ADMET prediction models can estimate various parameters. While specific data for this exact compound is not available, studies on isoquinoline and quinoline derivatives provide insights into the types of properties that are typically evaluated. researchgate.netnih.govamazonaws.com

Key predicted ADMET properties include:

Aqueous Solubility: Affects absorption and distribution.

Blood-Brain Barrier (BBB) Permeability: Important for CNS-acting drugs.

CYP450 Inhibition/Metabolism: Predicts potential drug-drug interactions and metabolic stability.

Human Intestinal Absorption (HIA): Estimates oral bioavailability.

Plasma Protein Binding: Influences the free concentration of the drug.

Table 3: Common In Silico ADMET Parameters and Their Significance

Parameter Significance in Drug Discovery
LogP/LogD Lipophilicity, affects absorption and distribution.
Aqueous Solubility Influences bioavailability and formulation.
Blood-Brain Barrier Permeation Predicts potential for CNS activity.
Human Intestinal Absorption Indicates potential for oral administration.

This table outlines common parameters evaluated in predictive ADMET studies.

Role of 1 2,5 Dihydro 1h Pyrrol 3 Yl Isoquinoline in Chemical Biology and Drug Discovery Research

Utility as Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems, often by interacting with a specific protein target. mdpi.com The development of such tools from a promising scaffold like pyrroloisoquinoline is a key step in translating a compound's biological activity into a mechanistic understanding. mdpi.com

While 1-(2,5-Dihydro-1H-pyrrol-3-yl)isoquinoline itself is not extensively documented as a chemical probe, its derivatives and related compounds with the pyrroloisoquinoline core are valuable candidates for this application. For a compound to be an effective chemical probe, it typically requires a known molecular target and a well-understood mechanism of action. The general structure of these probes includes a core for binding specificity, a reactive group for covalent labeling, and a reporter group for detection. mdpi.com

Given that pyrroloisoquinoline derivatives have been shown to interact with significant biological targets like kinases and DNA, they are suitable for modification into chemical probes. nih.govnih.govnih.gov For example, a pyrroloisoquinoline-based inhibitor of a specific kinase could be functionalized with an alkyne or azide (B81097) group for click chemistry-based target identification or with a fluorescent tag for imaging studies. This would allow researchers to visualize the compound's distribution in cells, identify its binding partners, and elucidate its mechanism of action at a molecular level.

Lead Compound Identification and Optimization Strategies

In drug discovery, a "lead compound" is a molecule that shows promising biological activity and serves as the starting point for chemical modifications to develop a drug candidate. technologynetworks.comyoutube.com The pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, as found in this compound, is considered a "privileged framework" because it is known to bind to multiple biological targets, making it a rich source for identifying new lead compounds. nih.gov

Once a lead compound is identified, the lead optimization phase begins. This iterative process involves synthesizing and testing analogues to improve the compound's properties, including efficacy, selectivity, and pharmacokinetic profile (ADME - absorption, distribution, metabolism, and excretion). patsnap.compatsnap.combiobide.com

Key optimization strategies applicable to the pyrroloisoquinoline scaffold include:

Structure-Activity Relationship (SAR) Analysis: This involves systematically modifying different parts of the molecule to understand how chemical structure relates to biological activity. patsnap.com For pyrroloisoquinoline derivatives, studies have explored how substitutions on the phenyl ring or modifications to the core heterocycle impact cytotoxicity or enzyme inhibition. nih.govnih.gov For example, SAR studies on lamellarin analogues revealed that the methoxy-acetophenone moiety is critical for inhibiting the breast cancer resistance protein (BCRP). nih.gov

Scaffold Hopping: This strategy involves replacing the central core of the molecule with a structurally different scaffold while maintaining the essential pharmacophoric groups. This can lead to compounds with novel intellectual property, improved properties, or different side-effect profiles. patsnap.com

Bioisosteric Replacement: This technique involves substituting a functional group with another group that has similar physical or chemical properties. This is done to enhance potency, improve metabolic stability, or reduce toxicity. patsnap.com For instance, different functional groups could be introduced onto the pyrrole (B145914) or isoquinoline (B145761) rings of the core structure to fine-tune its interaction with a biological target. biobide.com

Computational Modeling: Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling are used to predict how changes to the lead compound will affect its binding to the target protein. patsnap.comrsc.org This allows for the rational design of new analogues with a higher probability of success, saving time and resources. patsnap.com

Emerging Research Directions and Future Outlook for 1 2,5 Dihydro 1h Pyrrol 3 Yl Isoquinoline Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of isoquinoline (B145761) and its derivatives has traditionally relied on classic methods like the Bischler–Napieralski and Pomeranz–Fritsch reactions. nih.govwikipedia.org However, these methods often involve harsh conditions, toxic reagents, and poor atom economy, prompting a shift towards more sustainable practices. nih.govrsc.orgresearchgate.net The future of synthesizing 1-(2,5-Dihydro-1H-pyrrol-3-yl)isoquinoline and related structures lies in the adoption of green chemistry principles. rsc.orgresearchgate.net

Key areas of development include:

Microwave-Assisted Synthesis : This technique offers rapid volumetric heating, leading to significantly reduced reaction times and often improved product yields compared to conventional heating methods. nih.govmdpi.com

Use of Benign Solvents and Catalysts : Research is focused on replacing hazardous solvents with greener alternatives like water or ionic liquids and employing recyclable catalytic systems to minimize environmental impact. nih.govrsc.orgresearchgate.net For instance, a high-yielding, environmentally friendly protocol has been developed for synthesizing pyrrolo[2,1-a]isoquinoline (B1256269) in an aqueous micellar medium. researchgate.net

Photocatalysis : The use of light to drive chemical reactions under mild, metal-free conditions represents a novel and green synthetic strategy. nih.gov A photocatalytic method for synthesizing amide-functionalized isoquinoline-1,3-diones has been reported using an organic photocatalyst and blue LED light. nih.gov

Synthetic StrategyPrincipleAdvantages for Isoquinoline SynthesisReference
Microwave-Assisted SynthesisUses microwave irradiation for rapid, uniform heating.Reduces reaction times from hours to minutes, increases yields, improves purity. nih.govmdpi.com
Multi-Component Reactions (MCRs)Combines three or more reactants in a single step to form a product containing portions of all reactants.High atom economy, operational simplicity, reduced waste and purification steps. researchgate.net
Aqueous Micellar MediumUses water as a solvent with surfactants to form micelles that act as nanoreactors.Environmentally benign, avoids volatile organic solvents, often enhances reaction rates. researchgate.net
Solvent-Free ConditionsReactions are conducted without a solvent, often using grinding or neat reactants.Eliminates solvent waste, reduces environmental impact, can lead to high yields. mdpi.comresearchgate.net
PhotocatalysisUtilizes light and a photocatalyst to initiate chemical transformations.Mild reaction conditions, energy-efficient, enables novel reaction pathways. nih.gov

Discovery of Novel Biological Targets and Mechanisms of Action

Derivatives of the pyrrolo[2,1-a]isoquinoline scaffold, structurally related to this compound, are known to exhibit a wide range of biological activities, including potent cytotoxic effects against various cancer cell lines. nih.govnih.gov Future research will focus on moving beyond broad cytotoxicity to pinpoint specific molecular targets and elucidate the underlying mechanisms of action.

Emerging areas of investigation include:

Anticancer Activity : Many synthetic pyrrolo[2,1-a]isoquinoline derivatives have shown promising activity against breast, cervical, and lung cancer cell lines. nih.gov The natural marine alkaloids known as lamellarins, which feature this core structure, are noted for their cytotoxicity and role as topoisomerase inhibitors. nih.gov Future work will likely involve identifying novel protein kinases or signaling pathways disrupted by these compounds.

Neurological Targets : Certain tetrahydroisoquinoline derivatives have been investigated for their neurochemical properties and potential links to neurodegenerative conditions like Parkinson's disease. wikipedia.org Conversely, screening of isoquinoline alkaloid libraries has identified compounds that block voltage-gated Na+ (NaV) channels, which are significant therapeutic targets for neurological disorders. mdpi.com

Antimicrobial Properties : Screening of isoquinoline alkaloids has revealed potent inhibitory activities against Gram-positive bacteria and various fungi, including Candida albicans and Cryptococcus neoformans. nih.gov The exploration of these compounds as leads for new antibiotics and antifungals is a promising future direction.

Compound Class / DerivativePotential Biological Target/ActivityTherapeutic AreaReference
Lamellarins (Natural Pyrrolo[2,1-a]isoquinolines)Topoisomerase Inhibition, CytotoxicityOncology nih.gov
Synthetic 1,2-diaryl-5,6-dihydropyrrolo[2,1-a]isoquinolinesCytotoxicity against HeLa, T47D, MCF-7 cell linesOncology nih.gov
Bebeerine (Isoquinoline Alkaloid)Inhibition of hNav1.2 and hNav1.6 channelsNeurological Disorders mdpi.com
(+)-Actinodaphnine (Isoquinoline Alkaloid)Antibacterial (Gram-positive), AntifungalInfectious Diseases nih.gov
Berberine (B55584) (Isoquinoline Alkaloid)AMPK activation, Insulin-sensitizing propertiesMetabolic Disorders (e.g., PCOS) oup.com

Integration of Advanced Screening and High-Throughput Methodologies

The shift from traditional, slow screening methods to high-throughput screening (HTS) has revolutionized drug discovery. ewadirect.comnih.gov For a compound class as diverse as isoquinoline derivatives, HTS is essential for rapidly evaluating large chemical libraries to identify promising lead compounds. mdpi.comnih.gov The future will see an even deeper integration of advanced and automated screening technologies.

Key methodologies being integrated include:

High-Throughput Screening (HTS) : HTS uses robotics, automated liquid handling, and sensitive detectors to test hundreds of thousands of compounds per day against specific biological targets. nih.govnih.gov This allows for the rapid identification of "hits" from large libraries of this compound derivatives. ewadirect.com

Cell-Based Assays : These assays use living cells to provide more biologically relevant data on a compound's efficacy and potential cytotoxicity. nih.govmdpi.com Fluorescence-based probes can be used in these assays to measure cellular responses, such as changes in membrane potential when screening for ion channel blockers. mdpi.com

High-Content Imaging (HCI) : HCI combines automated microscopy with sophisticated image analysis software to simultaneously measure multiple parameters of cellular health and response to a compound. nih.gov This provides a more detailed picture of a compound's mechanism of action.

Screening MethodDescriptionApplication for Isoquinoline DerivativesReference
High-Throughput Screening (HTS)Automated, rapid testing of large compound libraries against a biological target.Efficiently screen for antibacterial, anticancer, or other bioactivities from diverse synthetic libraries. ewadirect.comnih.gov
Fluorescence-Based VSP AssayUses Voltage Sensor Probes (VSP) and Förster Resonance Energy Transfer (FRET) to detect changes in cell membrane potential.Screening an isoquinoline alkaloid library to identify new blockers of voltage-gated sodium channels. mdpi.com
Whole Cell-Based AssaysTests compounds on living cells to assess overall biological effect (e.g., growth inhibition).Primary screening for antibacterial agents by measuring inhibition of bacterial growth (e.g., against S. aureus). mdpi.com
High-Content Imaging (HCI)Automated microscopy and image analysis to measure multiple cellular parameters simultaneously.To gain deeper mechanistic insights into how cytotoxic derivatives affect cellular morphology, apoptosis, etc. nih.gov

Exploration of Chemoinformatic and Artificial Intelligence Applications

Chemoinformatics and artificial intelligence (AI) are becoming indispensable tools in modern drug discovery, accelerating the process from target identification to lead optimization. nih.govlongdom.orgazolifesciences.com These computational approaches are crucial for navigating the vast chemical space of this compound derivatives and designing molecules with improved properties.

Future applications in this field include:

Virtual Screening : Computational methods can screen massive virtual libraries of compounds against a protein target's structure, identifying molecules with a high probability of binding. azolifesciences.comresearchgate.net This significantly reduces the number of compounds that need to be synthesized and tested in the lab. azolifesciences.com

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. longdom.org These models can predict the activity of newly designed, unsynthesized derivatives, guiding chemists toward more potent compounds.

In Silico ADMET Prediction : Computational tools can predict a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early in the discovery process. nih.govresearchgate.net This helps to eliminate compounds likely to fail in later stages due to poor pharmacokinetic profiles.

AI-Driven Target Prediction : Advanced AI algorithms can analyze the chemical structure of a novel compound and predict its most likely biological targets, opening up new avenues for therapeutic applications that might otherwise be missed. researchgate.netjohnshopkins.edu

Computational ApproachFunctionApplication in Isoquinoline ChemistryReference
Virtual High-Throughput Screening (vHTS)Filters large virtual compound databases to identify molecules that are likely to bind to a specific biological target.To prioritize which novel this compound derivatives to synthesize for a given target. nih.govazolifesciences.com
Quantitative Structure-Activity Relationship (QSAR)Correlates variations in molecular structure with changes in biological activity to build predictive models.To predict the cytotoxicity or binding affinity of new derivatives and guide lead optimization. longdom.org
Molecular DockingPredicts the preferred orientation of a ligand when bound to a receptor to estimate binding affinity.To understand how synthesized compounds bind to their target proteins, such as an enzyme active site. nih.gov
AI-Based Target PredictionUses machine learning algorithms to predict potential biological targets for a given small molecule.To identify novel therapeutic uses for newly synthesized quinoxaline (B1680401) and related heterocyclic derivatives. researchgate.netjohnshopkins.edu

Q & A

Q. What are the common synthetic routes for preparing 1-(2,5-Dihydro-1H-pyrrol-3-yl)isoquinoline derivatives?

Methodological Answer:

  • Reflux with Ethanol under Nitrogen: A typical procedure involves reacting 3-phenylisoquinoline hydrazine with 1,3-diketones (e.g., acetylacetone) in ethanol under nitrogen, followed by refluxing overnight. The product is quenched with water, extracted with ethyl acetate, and purified via column chromatography .
  • Dihydroxylation and Oxidative Cleavage: Pyrrolo-isoquinolines can be synthesized by dihydroxylation of alkenyl groups in 1-substituted 4-alkenyl-3-amino-isoquinoline analogs, followed by oxidative cleavage of the resulting diols using reagents like chloranil in xylene .
  • Ester Coupling: Ethyl pyrrole esters (e.g., ethyl 3-methyl-1H-pyrrole-2-carboxylate) react with isoquinoline carbonyl chlorides under basic conditions to form acylated derivatives, though further characterization may be required .

Q. What spectroscopic and crystallographic methods are employed to characterize the structure of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction: Used to determine molecular geometry and intermolecular interactions (e.g., C–H⋯π interactions in crystal packing). Hydrogen atoms are positioned geometrically and refined using a riding model .
  • Mass Spectrometry (ESI-MS): Confirms molecular weight via peaks such as m/z 309.3 (M+1) for acylated derivatives .
  • NMR and IR Spectroscopy: Often omitted in some syntheses but critical for verifying functional groups and regioselectivity in advanced studies.

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of pyrrolo-isoquinoline derivatives?

Methodological Answer:

  • Quantum Chemical Calculations: State-of-the-art reaction path searches (e.g., via density functional theory) predict energetically favorable pathways for dihydroxylation or cyclization steps. These methods reduce trial-and-error experimentation by identifying optimal transition states .
  • Feedback Loops: Experimental data (e.g., yields, regioselectivity) are integrated into computational models to refine predictions, enabling iterative optimization of reaction conditions .

Q. What strategies are effective in resolving contradictions between predicted and observed crystal packing motifs in such compounds?

Methodological Answer:

  • Weak Interaction Analysis: Despite the absence of strong hydrogen bonds, weak interactions like C–H⋯π or van der Waals forces dominate crystal packing. Computational tools (e.g., Hirshfeld surface analysis) can map these interactions to explain discrepancies between predicted and observed structures .
  • Thermodynamic vs. Kinetic Control: Metastable polymorphs may form under specific crystallization conditions (e.g., solvent polarity, cooling rates), necessitating controlled recrystallization trials .

Q. How do statistical experimental design methods enhance the optimization of reaction conditions for dihydroxylation steps in pyrrolo-isoquinoline synthesis?

Methodological Answer:

  • Factorial Design: Variables like temperature, solvent polarity, and catalyst loading are systematically varied to identify critical factors affecting dihydroxylation efficiency. For example, xylene reflux with chloranil achieves oxidative cleavage but requires prolonged reaction times (25–30 hours) .
  • Response Surface Methodology (RSM): Models the relationship between variables (e.g., reagent stoichiometry) and outputs (e.g., yield, purity), minimizing experimental runs while maximizing data robustness .

Q. What mechanistic insights explain the regioselectivity observed in the oxidative cleavage of diols during pyrrolo-isoquinoline formation?

Methodological Answer:

  • Electrophilic Activation: The alkenyl group in 4-alkenyl-3-amino-isoquinoline derivatives undergoes preferential dihydroxylation at the less sterically hindered position, guided by electronic effects (e.g., electron-withdrawing substituents) .
  • Oxidative Cleavage Pathways: Chloranil promotes selective C–C bond cleavage via radical or concerted mechanisms, influenced by solvent polarity and temperature. Computational studies (e.g., bond dissociation energy analysis) can validate these pathways .

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